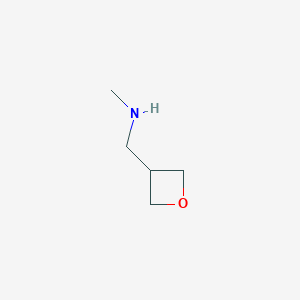

N-methyl-1-(oxetan-3-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(oxetan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-2-5-3-7-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDOSSZBMLLCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307590 | |

| Record name | N-Methyl-3-oxetanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-16-3 | |

| Record name | N-Methyl-3-oxetanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-oxetanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-methyl-1-(oxetan-3-yl)methanamine: A Valuable Building Block in Modern Drug Discovery

Introduction: The Rise of the Oxetane Motif in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique physicochemical properties.[1] Unlike its more flexible five- and six-membered counterparts, the inherent ring strain of the oxetane moiety imparts a distinct three-dimensional geometry and polarity that can profoundly influence a molecule's solubility, metabolic stability, and target engagement. This guide focuses on a specific and increasingly relevant oxetane-containing building block: N-methyl-1-(oxetan-3-yl)methanamine .

This secondary amine combines the favorable attributes of the oxetane core with a versatile synthetic handle, making it an attractive component for library synthesis and lead optimization campaigns. Its incorporation can modulate the basicity of the amine, enhance aqueous solubility, and introduce a sp³-rich scaffold, a desirable feature for navigating the complexities of biological space. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its chemical identity, synthesis, and potential applications.

Chemical Identity and Core Descriptors

A precise understanding of a molecule's fundamental identifiers is paramount for regulatory compliance, procurement, and unambiguous scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1408076-16-3 | [2][3] |

| Molecular Formula | C₅H₁₁NO | [2] |

| Molecular Weight | 101.15 g/mol | [2] |

| MDL Number | MFCD21849166 | [2][3] |

Synthetic Protocol: A Chemically Sound Approach

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly available literature, a robust and logical synthetic route can be devised based on well-established organic chemistry principles, particularly reductive amination. This method is a cornerstone of amine synthesis in the pharmaceutical industry due to its efficiency and broad substrate scope.

The proposed synthesis involves the reaction of oxetane-3-carbaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Workflow: Reductive Amination

Step-by-Step Methodology (Predictive Protocol)

Materials:

-

Oxetane-3-carbaldehyde

-

Methylamine (solution in THF or methanol)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxetane-3-carbaldehyde (1.0 equivalent) and dissolve in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Amine Addition: To the stirred solution, add a solution of methylamine (1.1 equivalents) dropwise at room temperature.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture to facilitate the formation of the intermediate imine. Stir the reaction at room temperature for 1-2 hours.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Physicochemical and Spectroscopic Profile (Predicted)

| Property | Predicted Value / Characteristics |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated to be in the range of 130-150 °C at atmospheric pressure |

| Solubility | Soluble in water and common organic solvents such as methanol, ethanol, and dichloromethane |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, the methylene group adjacent to the amine, the N-methyl group, and the methine proton on the oxetane ring. The oxetane protons would likely appear as complex multiplets in the range of 4.0-5.0 ppm. The methylene protons adjacent to the nitrogen would be expected around 2.5-3.0 ppm, and the N-methyl protons as a singlet around 2.4 ppm. The methine proton of the oxetane ring would likely be a multiplet around 3.2-3.6 ppm.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbons of the oxetane ring are expected in the range of 60-80 ppm. The methylene carbon adjacent to the nitrogen would likely appear around 50-60 ppm, and the N-methyl carbon around 35-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit the following key absorption bands:

-

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ characteristic of a secondary amine.

-

C-H Stretch: Strong absorptions in the range of 2800-3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

C-O Stretch: A strong, characteristic absorption for the ether linkage within the oxetane ring, expected around 1100-1200 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 101. Common fragmentation patterns would likely involve the loss of small neutral molecules or radicals from the parent ion, such as the cleavage of the C-C bond between the oxetane ring and the aminomethyl group.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block in the synthesis of more complex molecules with therapeutic potential. The oxetane moiety is often introduced to modulate the physicochemical properties of a lead compound.

Key strategic applications include:

-

Bioisosteric Replacement: The oxetane-containing fragment can serve as a bioisostere for less favorable groups such as gem-dimethyl or carbonyl groups. This substitution can maintain or improve biological activity while enhancing properties like solubility and metabolic stability.

-

Solubility Enhancement: The polar nature of the oxetane's ether oxygen can improve the aqueous solubility of a compound, a critical factor for oral bioavailability.

-

Metabolic Stability: The introduction of the sterically hindered and electronically distinct oxetane ring can block sites of metabolic degradation, thereby increasing the half-life of a drug candidate.

-

Scaffold Hopping and Library Synthesis: The secondary amine of this compound provides a convenient point for chemical diversification. It can readily undergo reactions such as acylation, sulfonylation, and further alkylation to generate a library of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for this compound may not be universally available, general guidelines for handling aliphatic amines should be followed. It is likely to be a skin and eye irritant and may be harmful if swallowed or inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound represents a valuable and strategic building block for modern medicinal chemistry. Its unique combination of a polar, three-dimensional oxetane core and a synthetically versatile secondary amine handle makes it an attractive tool for addressing common challenges in drug discovery, such as poor solubility and metabolic instability. As the demand for novel, sp³-rich scaffolds continues to grow, the importance of reagents like this compound in the design and synthesis of the next generation of therapeutics is set to increase.

References

Unraveling the Enigma: A Technical Guide to Elucidating the Biological Mechanism of Action of N-methyl-1-(oxetan-3-yl)methanamine

Abstract

N-methyl-1-(oxetan-3-yl)methanamine is a novel small molecule featuring a synthetically attractive oxetane motif. While this compound is commercially available, its biological activity and mechanism of action remain uncharacterized in the public domain. This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the biological mechanism of this compound. We present a tiered, logic-driven experimental workflow, from initial target identification to in-depth mechanistic studies, grounded in the principles of scientific integrity and causality. This document serves as a roadmap for transforming this compound from a chemical entity into a well-understood pharmacological tool or potential therapeutic lead.

Introduction: The Oxetane Moiety and the Uncharacterized Potential of this compound

The field of medicinal chemistry has seen a surge in the incorporation of small, strained ring systems to modulate the physicochemical properties of drug candidates. Among these, the oxetane ring has emerged as a particularly valuable motif. Its introduction into a molecule can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid scaffold that can present functional groups in a well-defined three-dimensional space. These characteristics make oxetane-containing compounds, such as this compound, intriguing subjects for biological investigation.

This compound (CAS: 1408076-16-3, Molecular Formula: C₅H₁₁NO) is a small molecule characterized by a central oxetane ring substituted with a methylaminomethyl group.[1][2] The presence of a basic secondary amine suggests potential interactions with a variety of biological targets that recognize cationic or polar moieties. Despite its commercial availability, a thorough review of the scientific literature and patent databases reveals a conspicuous absence of data regarding its biological function. This guide, therefore, is designed to provide the intellectual and practical framework for a comprehensive investigation into its mechanism of action.

Hypothesis Generation: Structurally-Informed Target Prioritization

The chemical structure of this compound provides initial clues to its potential biological targets. As a small, polar molecule with a secondary amine, it shares features with known ligands for several major classes of drug targets. The initial phase of investigation should, therefore, focus on a broad, yet informed, screening strategy.

Potential Target Classes:

-

G-Protein Coupled Receptors (GPCRs): Many endogenous and synthetic GPCR ligands are small amines. The compound's structure could mimic neurotransmitters or other signaling molecules that bind to aminergic, trace amine-associated, or orphan GPCRs.

-

Ion Channels: Ligand-gated ion channels and voltage-gated ion channels are frequently modulated by small molecules containing charged or polar groups.

-

Transporters: Monoamine transporters (e.g., for serotonin, dopamine, norepinephrine) are a plausible target class, given the structural similarity of the compound to their endogenous substrates.

-

Enzymes: The methylamine group could interact with the active sites of various enzymes, such as methyltransferases or monoamine oxidases, potentially acting as a substrate or inhibitor.[3]

A Tiered Experimental Workflow for Mechanism of Action Elucidation

We propose a multi-tiered approach to systematically de-orphanize this compound. This workflow is designed to be resource-efficient, beginning with broad screening and progressively focusing on the most promising biological targets.

References

Whitepaper: The Oxetane Motif in Modern Drug Discovery: A Technical Guide to Strategic Incorporation

Abstract: The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a powerful tool in the medicinal chemist's arsenal.[1] Its unique combination of properties—small size, polarity, and three-dimensionality—offers a compelling solution to many of the multifaceted optimization challenges inherent in drug discovery.[1][2] This technical guide provides an in-depth analysis of the strategic incorporation of oxetanes into drug candidates. We will explore the profound impact of this motif on critical physicochemical and pharmacokinetic properties, detail robust synthetic methodologies, and examine case studies that underscore its successful application in clinical and preclinical candidates. This document serves as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the "oxetane effect" to design safer and more effective therapeutics.

The Rise of the Oxetane: Beyond a Simple Bioisostere

For decades, medicinal chemists have grappled with the challenge of simultaneously optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A common strategy involves blocking metabolically labile positions, often with a gem-dimethyl group, which invariably increases lipophilicity and can negatively impact solubility.[3] The oxetane ring has emerged as a superior alternative, acting as a polar, metabolically stable bioisostere for the gem-dimethyl group and a non-classical isostere for the carbonyl group.[1][4][5]

The value of the oxetane lies in its ability to confer multiple benefits simultaneously. Its incorporation can lead to profound improvements in aqueous solubility, metabolic stability, and permeability, while also modulating the basicity of nearby amines and influencing the conformational preferences of the parent molecule.[2][3][6][7] This multifaceted impact, often referred to as the "oxetane effect," allows for a more nuanced and effective approach to lead optimization.

The strategic decision to incorporate an oxetane is often driven by the need to solve specific ADME liabilities of a lead compound, as illustrated in the workflow below.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-methyl-1-(oxetan-3-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and initial characterization of the novel small molecule, N-methyl-1-(oxetan-3-yl)methanamine. The oxetane motif is of growing importance in medicinal chemistry, valued for its ability to advantageously modulate the physicochemical properties of drug candidates. This document details a robust and reproducible synthetic route via reductive amination, outlines a complete analytical workflow for structural verification and purity assessment, and discusses the predicted physicochemical properties in the context of drug discovery. The protocols and insights presented herein are intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, enabling the exploration and utilization of this and related oxetane-containing compounds.

Introduction: The Strategic Value of the Oxetane Moiety in Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, with a continuous search for novel structural motifs that can confer superior pharmacological and pharmacokinetic properties to drug candidates. In recent years, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable scaffold.[1][2][3] Initially perceived as a niche structural element, the oxetane is now recognized as a versatile tool for fine-tuning the molecular properties of therapeutic agents.[4]

The strategic incorporation of an oxetane ring can lead to significant improvements in key drug-like properties:

-

Enhanced Aqueous Solubility: The inherent polarity of the ether oxygen in the strained four-membered ring can substantially increase the aqueous solubility of a compound, a critical factor for improving oral bioavailability.[4]

-

Metabolic Stability: The oxetane ring can serve as a metabolically stable bioisosteric replacement for more labile functional groups like gem-dimethyl or carbonyl groups.[1][5] This can lead to a more favorable pharmacokinetic profile.

-

Modulation of Lipophilicity and Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can decrease the lipophilicity (LogD) and lower the pKa of adjacent amine groups.[4][6] This modulation is a powerful strategy to mitigate issues such as off-target toxicity and improve cell permeability.[4]

-

Three-Dimensionality: The non-planar, puckered structure of the oxetane ring introduces three-dimensionality to otherwise flat molecules.[1][2] This can lead to improved target engagement and selectivity.

Given these advantages, the synthesis and characterization of novel oxetane-containing building blocks are of significant interest to the drug discovery community. This guide focuses on this compound, a compound that combines the beneficial properties of the oxetane ring with a secondary amine, a common pharmacophoric element.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a one-pot reductive amination of oxetan-3-one with methylamine. This method is widely used for the formation of amines from ketones and is amenable to a broad range of substrates.[7][8] The reaction proceeds via the in-situ formation of an imine or iminium intermediate, which is then reduced by a selective reducing agent.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

Materials:

-

Oxetan-3-one

-

Methylamine (2.0 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Triethylamine (TEA)

Procedure:

-

To a stirred solution of oxetan-3-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add methylamine (1.2 eq, 2.0 M solution in THF) dropwise at 0 °C.

-

Add glacial acetic acid (1.1 eq) to the reaction mixture. The addition of a mild acid catalyst facilitates the formation of the iminium ion.

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the imine/iminium intermediate.

-

Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations.[7]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is purified by flash column chromatography on silica gel.

Procedure:

-

Dissolve the crude product in a minimal amount of DCM.

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane or a low percentage of EtOAc in hexane).

-

Load the dissolved crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane containing 1% triethylamine. The triethylamine is added to prevent the amine product from streaking on the acidic silica gel. A typical gradient could be from 10% to 50% EtOAc.

-

Collect fractions and analyze by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless oil.

Structural Elucidation and Physicochemical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.[9][10][11]

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. latrobe.edu.au [latrobe.edu.au]

- 11. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of N-methyl-1-(oxetan-3-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of N-methyl-1-(oxetan-3-yl)methanamine (CAS: 1408076-16-3), a key building block in modern medicinal chemistry.[1][2] The oxetane motif is increasingly utilized in drug discovery to modulate physicochemical properties such as solubility and metabolic stability.[3] This document outlines detailed protocols and expected results for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC). While empirical data for this specific compound is not widely published, this guide synthesizes data from analogous structures and established analytical principles to provide a robust predictive framework for researchers and drug development professionals.

Introduction to this compound

This compound is a small, polar molecule featuring a strained four-membered oxetane ring and a secondary amine. Its molecular formula is C₅H₁₁NO, with a corresponding monoisotopic mass of 101.0841 g/mol .[4] The presence of the oxetane ring, a non-classical hydrogen bond acceptor, makes it an attractive fragment for introduction into drug candidates to fine-tune properties like lipophilicity and metabolic fate.[3][5] Accurate and reliable analytical characterization is paramount to ensure the quality and integrity of this building block in synthetic workflows. This guide establishes the expected spectroscopic signature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for verifying the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show five distinct signals, corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the geometry of the strained oxetane ring.

Table 1: Predicted ¹H NMR Peak Assignments for this compound

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~4.6 - 4.7 | Triplet (t) | 2H | Oxetane CH ₂ (adjacent to O) |

| b | ~4.4 - 4.5 | Triplet (t) | 2H | Oxetane CH ₂ (adjacent to O) |

| c | ~3.0 - 3.2 | Multiplet (m) | 1H | CH (methine) |

| d | ~2.6 - 2.7 | Doublet (d) | 2H | N-CH ₂ (methylene) |

| e | ~2.4 - 2.5 | Singlet (s) | 3H | N-CH ₃ (methyl) |

| f | ~1.5 - 2.0 | Broad Singlet | 1H | N-H |

Causality of Predictions:

-

Oxetane Protons (a, b): The protons on the carbons adjacent to the ring oxygen (C2 and C4) are the most deshielded due to the oxygen's inductive effect, placing them at the highest chemical shift (~4.4-4.7 ppm).[6][7] They are expected to appear as triplets due to coupling with the adjacent methylene protons.

-

Methine Proton (c): The proton on the C3 carbon, which is attached to the aminomethyl group, will appear as a multiplet due to coupling with the four non-equivalent protons of the oxetane ring and the two protons of the adjacent methylene group.

-

Methylene Protons (d): The protons of the CH₂ group adjacent to the nitrogen will be deshielded and are expected to appear as a doublet due to coupling with the single methine proton.

-

N-Methyl Protons (e): The three protons of the methyl group attached to the nitrogen will give a characteristic singlet signal.

-

N-H Proton (f): The amine proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show five signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Peak Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~72 - 74 | Oxetane C H₂ (C2, C4) |

| ~55 - 58 | N-C H₂ |

| ~36 - 38 | N-C H₃ |

| ~33 - 35 | C H (methine, C3) |

Causality of Predictions:

-

Oxetane Carbons (C2, C4): Similar to the protons, the carbons directly bonded to the oxetane oxygen are the most deshielded and appear at the highest chemical shift.[8]

-

N-CH₂ and N-CH₃ Carbons: The carbons attached to the nitrogen atom are also deshielded, with typical values in the 30-60 ppm range for aliphatic amines.[9]

-

Methine Carbon (C3): The C3 carbon of the oxetane ring is expected to be the most shielded among the ring carbons.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data.

Instrumentation:

-

Bruker Avance 400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (due to lower natural abundance of ¹³C), relaxation delay of 2 seconds, spectral width of 200-240 ppm.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Visualization of NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique ideal for verifying the molecular weight of the target compound and for identifying trace impurities. Given the polar nature of this compound, conventional reversed-phase chromatography can be challenging due to poor retention.[10][11] Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended.[12]

Predicted LC-MS Data

-

Expected Ion: In positive electrospray ionization (ESI+) mode, the compound is expected to be detected as its protonated molecular ion [M+H]⁺.

-

Predicted m/z: 102.0913 (for C₅H₁₂NO⁺)

Experimental Protocol for LC-MS Analysis

Instrumentation:

-

Agilent 1290 Infinity II LC coupled to an Agilent 6470A Triple Quadrupole LC/MS or equivalent system.[10]

Procedure:

-

Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 5 min, hold for 1 min, return to 95% B and re-equilibrate for 3 min.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Range: m/z 50 - 200

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 300°C

-

Gas Flow: 8 L/min

-

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of ~10 µg/mL with the initial mobile phase conditions (95% B).

Causality of Protocol Choices:

-

The HILIC column is chosen to provide adequate retention for the small, polar amine.[12]

-

Ammonium formate and formic acid are volatile mobile phase additives compatible with mass spectrometry, which aid in protonation for ESI+ mode.

Visualization of LC-MS Workflow

Caption: Workflow for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is a standard method for determining the purity of chemical compounds. A significant challenge for this compound is its lack of a strong UV chromophore, which will result in low sensitivity. Detection at low wavelengths (~200-210 nm) is necessary. For improved sensitivity and baseline stability, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) could be employed. The HILIC method described for LC-MS is also suitable for HPLC-based purity analysis.

Experimental Protocol for HPLC Purity Analysis

Instrumentation:

-

HPLC system with a UV/Vis or PDA detector (e.g., Agilent 1260 Infinity II).

Procedure:

-

Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or a similar HILIC phase.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Gradient: 95% B to 50% B over 10 minutes.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 205 nm

-

-

Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Analysis: Inject the sample and integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Causality of Protocol Choices:

-

TFA is used as an ion-pairing agent to improve peak shape for the amine on the HILIC column, though it has a strong UV cutoff itself, making low-wavelength detection challenging but feasible.[13]

-

A shallow gradient is used to ensure good separation of any closely related impurities.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic analysis of this compound. The outlined NMR, LC-MS, and HPLC protocols are based on established chemical principles and data from analogous structures, offering a reliable starting point for researchers. By following these methodologies, scientists and drug development professionals can confidently verify the structure and assess the purity of this valuable chemical building block, ensuring the integrity of their research and development endeavors.

References

- 1. This compound, CasNo.1408076-16-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. 1408076-16-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1408076-16-3 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. connectjournals.com [connectjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

- 10. agilent.com [agilent.com]

- 11. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability Profile of N-methyl-1-(oxetan-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of the Oxetane Moiety in Drug Design

N-methyl-1-(oxetan-3-yl)methanamine, a molecule featuring a strained four-membered oxetane ring coupled with a secondary amine, represents a structural motif of significant interest in modern medicinal chemistry. The oxetane ring is increasingly utilized as a versatile tool to fine-tune the physicochemical properties of drug candidates.[1][2] Unlike its more lipophilic carbocyclic analogue, cyclobutane, the oxetane introduces polarity and can act as a hydrogen bond acceptor. Its incorporation often leads to marked improvements in aqueous solubility, a critical parameter for oral bioavailability.[3][4][5] Furthermore, the electronegative oxygen atom within the oxetane ring exerts a potent inductive electron-withdrawing effect, which can significantly modulate the basicity (pKa) of nearby amine groups, a feature that is crucial for optimizing drug-target interactions and pharmacokinetic profiles.[1][2][4]

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of this compound (CAS No. 1408076-16-3, Molecular Formula: C5H11NO).[6][7] While specific experimental data for this exact compound is not extensively available in public literature, this document synthesizes established principles from extensive research on analogous oxetane-containing structures. It further provides detailed, field-proven experimental protocols to enable researchers to determine its precise physicochemical profile.

Part 1: Solubility Profile - A Deep Dive

The solubility of a compound is a cornerstone of its developability, influencing everything from in vitro assay reliability to in vivo absorption.[8][9][10] For this compound, its solubility is governed by the interplay between the polar oxetane ring, the basic secondary amine, and the short alkyl chain.

Expected Solubility Characteristics

-

Aqueous Solubility: The presence of the oxetane ring is expected to confer significantly higher aqueous solubility compared to a similar acyclic or carbocyclic amine.[3][4][5] The oxygen atom can participate in hydrogen bonding with water, disrupting the crystal lattice of the solid form and favoring dissolution.

-

pH-Dependent Solubility: The secondary amine (a basic center) will be protonated at acidic pH. This ionization will dramatically increase the compound's solubility in acidic aqueous media. As the pH increases and the amine becomes deprotonated (free base), the aqueous solubility is expected to decrease.

-

Solubility in Organic Solvents: Due to its polar nature, the compound is anticipated to have good solubility in polar organic solvents such as methanol, ethanol, and DMSO.

Quantitative Solubility Assessment: Experimental Protocols

To move from theoretical expectation to quantitative data, two primary types of solubility assays are recommended: a high-throughput kinetic assay for early-stage discovery and a lower-throughput thermodynamic (shake-flask) assay, considered the "gold standard," for lead optimization.[10][11]

This high-throughput method is ideal for rapid screening.[10][12][13] It measures the solubility of a compound when added to an aqueous buffer from a DMSO stock solution, which can sometimes lead to supersaturated solutions and thus overestimate true equilibrium solubility.[14][15]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[12][13]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[8][12]

-

Detection & Quantification:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. Increased scattering indicates the formation of a precipitate, allowing for the determination of the solubility limit.[10][12]

-

Direct UV Method: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate and calculate the concentration using a standard curve.[10][12]

-

This method determines the equilibrium solubility and is crucial for pre-formulation and lead optimization stages.[9][11][14]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., buffers at pH 2, 5, 7.4, and 9).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by centrifugation or filtration.

-

Quantification: Accurately dilute the clarified supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as LC-MS or UV-Vis spectroscopy, against a calibration curve.[8][9]

Data Presentation: Expected Solubility Profile

The data generated from these experiments should be summarized for clear interpretation.

| Parameter | Expected Outcome | Rationale |

| Kinetic Solubility (pH 7.4) | >60 µg/mL | The polar oxetane moiety enhances aqueous solubility.[10] |

| Thermodynamic Solubility (pH 2.0) | High | Protonation of the secondary amine leads to high solubility. |

| Thermodynamic Solubility (pH 7.4) | Moderate to High | A balance between the intrinsic solubility of the free base and partial protonation. |

| Thermodynamic Solubility (pH 9.0) | Lower | The compound exists predominantly as the less soluble free base. |

| Solubility in Methanol/Ethanol | High | Good miscibility with polar protic solvents. |

| Solubility in DMSO | Very High | A common solvent for preparing high-concentration stock solutions. |

Part 2: Stability Profile - Ensuring Molecular Integrity

The stability of a drug candidate is paramount, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[16][17][18] For this compound, the primary points of potential instability are the strained oxetane ring and the secondary amine.

Expected Stability Characteristics

-

Oxetane Ring Stability: There is a common misconception that oxetane rings are universally unstable, particularly under acidic conditions.[1][19] However, their stability is highly dependent on the substitution pattern. For 3-substituted oxetanes like the one , the ring is generally more stable than highly reactive epoxides.[1][19] While ring-opening can occur under harsh acidic conditions, especially in the presence of strong nucleophiles, 3,3-disubstituted oxetanes are known to be quite robust.[1][3][20]

-

Amine Stability: Secondary amines can be susceptible to oxidative degradation.[16][21] This can involve the formation of N-oxides or other degradation products, particularly in the presence of oxidizing agents or under conditions that promote radical formation.

Forced Degradation Studies (Stress Testing)

To proactively identify potential degradation pathways and develop stability-indicating analytical methods, forced degradation studies are essential.[16][17][18][22] These studies involve subjecting the compound to harsh conditions that accelerate degradation.

Step-by-Step Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to a range of stress conditions as mandated by ICH guidelines:[17]

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.[16]

-

Thermal Stress: Store the solid compound in an oven (e.g., at 70°C).

-

Photostability: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (typically with UV and MS detection). The goal is to separate the parent compound from all degradation products.

-

Characterization: If significant degradation is observed, the structure of the major degradation products should be elucidated using techniques like LC-MS/MS and NMR.

Data Presentation: Anticipated Stability Profile

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| Acidic Hydrolysis (0.1 M HCl) | Likely stable to moderate degradation. | Potential for slow, acid-catalyzed ring-opening of the oxetane.[1][23] |

| Basic Hydrolysis (0.1 M NaOH) | Expected to be highly stable. | The oxetane ring and secondary amine are generally stable to base. |

| Oxidative (3% H₂O₂) | Potential for degradation. | Oxidation of the secondary amine to an N-oxide or other species.[16] |

| Thermal (Solid State) | Expected to be stable. | The compound is not expected to be thermally labile at typical stress temperatures. |

| Photostability | To be determined. | Requires experimental evaluation as chromophores are absent, but impurities could initiate degradation. |

Visualizations: Conceptual Frameworks

Workflow for Solubility and Stability Assessment

Caption: Integrated workflow for determining the solubility and stability of a novel compound.

Factors Influencing Physicochemical Properties

Caption: Key structural features influencing the compound's physicochemical profile.

Conclusion and Forward Outlook

This compound is a molecule designed with favorable drug-like properties in mind. Based on the extensive precedent for oxetane-containing compounds in medicinal chemistry, it is predicted to have enhanced aqueous solubility and a manageable stability profile. The oxetane moiety, while introducing strain, is not expected to be a major liability under typical physiological and formulation conditions, though its behavior under strongly acidic or oxidative stress warrants empirical investigation.

The true, quantitative nature of its solubility and stability must be confirmed through rigorous experimental work. The protocols detailed in this guide provide a robust framework for researchers to generate the high-quality data needed to confidently advance this compound or analogous compounds through the drug discovery and development pipeline. This empirical data will be the ultimate arbiter of its suitability as a clinical candidate.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemuniverse.com [chemuniverse.com]

- 7. This compound | 1408076-16-3 [chemicalbook.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. researchgate.net [researchgate.net]

- 16. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. acdlabs.com [acdlabs.com]

- 19. benchchem.com [benchchem.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 23. pubs.acs.org [pubs.acs.org]

"N-methyl-1-(oxetan-3-yl)methanamine" molecular weight and formula

An In-depth Technical Guide to N-methyl-1-(oxetan-3-yl)methanamine for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring stands out as a uniquely powerful motif. This guide focuses on This compound , a versatile building block that embodies the strategic advantages of the oxetane scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of its molecular properties, strategic applications, and a detailed, field-proven synthetic protocol. We will delve into the causality behind its utility, grounding our discussion in the principles of physical organic chemistry and contemporary drug design.

Molecular Profile and Physicochemical Properties

This compound is a secondary amine featuring a strained four-membered oxetane ring. Its structure is deceptively simple, yet it offers a sophisticated tool for modulating molecular properties. The core data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| CAS Number | 1408076-16-3 | [1] |

| Appearance | White powder | [2] |

| Storage | Sealed in dry, 2-8°C, keep in dark place | [3] |

The Oxetane Moiety: A Strategic Asset in Medicinal Chemistry

The incorporation of an oxetane ring is a deliberate strategy to overcome common challenges in drug discovery, such as poor solubility, high metabolic lability, and undesirable lipophilicity.

Bioisosterism and Property Modulation

The oxetane moiety is frequently employed as a bioisostere for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[4]

-

As a gem-Dimethyl Surrogate: Replacing a lipophilic gem-dimethyl group with a polar oxetane ring of similar size can dramatically improve aqueous solubility and reduce the metabolic risk associated with oxidation of methyl groups, without introducing a hydrogen-bond donor.

-

As a Carbonyl Surrogate: The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking a carbonyl group. However, unlike a ketone, it is metabolically robust and imparts a distinct three-dimensional exit vector for further substitution.

Impact on Pharmacokinetics (PK)

The primary driver for using building blocks like this compound is the predictable and positive impact on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Solubility: The inherent polarity of the ether oxygen in the strained ring significantly enhances aqueous solubility, a frequent hurdle in drug development.

-

Metabolic Stability: The oxetane ring itself is generally stable to metabolic degradation by cytochrome P450 enzymes. Placing it adjacent to a metabolically labile site, such as the N-methyl group in this fragment, can sterically shield the site from enzymatic attack, thereby increasing the compound's half-life.[5]

-

Lipophilicity (LogD): Introduction of an oxetane has been shown to lower the octanol-water distribution coefficient (LogD), reducing the risk of off-target toxicities associated with high lipophilicity.[5]

Synthesis and Mechanistic Considerations

A reliable and scalable synthesis is paramount for the utility of any chemical building block. This compound is most effectively synthesized via a one-pot reductive amination protocol starting from the commercially available oxetan-3-one. This approach is favored for its high efficiency, operational simplicity, and mild reaction conditions that preserve the sensitive oxetane ring.

The logical workflow for the synthesis is depicted below. It involves a homologation of oxetan-3-one to oxetane-3-carbaldehyde, followed by the key reductive amination step.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the conversion of oxetane-3-carbaldehyde to the target compound. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical; it is mild enough to not reduce the starting aldehyde prematurely and is highly selective for the protonated imine intermediate, minimizing side reactions.[6]

Materials:

-

Oxetane-3-carbaldehyde (1.0 eq)

-

Methylamine (2.0 M solution in THF, 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Acetic Acid (AcOH, 0.1 eq)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of oxetane-3-carbaldehyde (1.0 eq) in anhydrous DCM.

-

Imine Formation: Add methylamine solution (1.2 eq) followed by a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour. The acetic acid catalyzes the condensation by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.

-

Monitoring: Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting aldehyde spot is a key indicator.

-

Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent temperature spikes that could degrade the strained oxetane ring.

-

Reaction Completion: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude oil is typically purified by flash column chromatography on silica gel to yield the pure this compound.

-

Validation: The structure and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications and Strategic Use in Drug Development

This compound serves as a valuable building block for introducing a key pharmacophore into lead compounds. Its secondary amine provides a convenient handle for further elaboration via amide coupling, reductive amination with another carbonyl, or nucleophilic substitution reactions.

For instance, in a kinase inhibitor program, this fragment could be coupled to a heterocyclic core to probe a solvent-exposed region of the ATP-binding pocket. The oxetane would be projected into the solvent, enhancing solubility, while the N-methyl group could be oriented to fill a small hydrophobic pocket or be replaced to alter potency and selectivity. While no marketed drugs contain this exact fragment, numerous clinical candidates leverage the 3-amino-oxetane motif to achieve superior drug-like properties.[4]

Safety and Handling

While a specific safety data sheet for this compound is not universally published, related aminomethyloxetanes are classified with hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye damage.[7] Therefore, standard laboratory precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended by suppliers.

Conclusion

This compound is more than a simple chemical reagent; it is a product of rational design principles aimed at solving pervasive issues in drug discovery. Its unique combination of a property-enhancing oxetane ring and a synthetically versatile secondary amine makes it an invaluable tool for medicinal chemists. By providing predictable improvements in solubility, metabolic stability, and lipophilicity, while also allowing for fine-tuning of basicity, this building block empowers the creation of safer and more effective drug candidates.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound, CasNo.1408076-16-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. 1408076-16-3|this compound|BLD Pharm [bldpharm.com]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. (Oxetan-3-yl)methanamine | C4H9NO | CID 46840007 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling, Storage, and Risk Mitigation of N-methyl-1-(oxetan-3-yl)methanamine for Research and Development

Abstract

N-methyl-1-(oxetan-3-yl)methanamine is a functionalized amine incorporating a strained oxetane ring, a motif of increasing interest in medicinal chemistry for its potential to modulate physicochemical properties of drug candidates.[1][2] The unique combination of a secondary amine and a four-membered ether ring necessitates a comprehensive understanding of its handling, storage, and safety considerations. This guide provides an in-depth analysis of the potential hazards associated with this compound, drawing upon the known characteristics of secondary amines and the chemical behavior of oxetanes. It outlines detailed protocols for safe handling, appropriate personal protective equipment (PPE), stable storage conditions, and emergency procedures. The causality behind each recommendation is explained to provide researchers, scientists, and drug development professionals with the knowledge to implement a self-validating system of safety.

Introduction: The Scientific Context of this compound

The incorporation of small, strained ring systems into molecular scaffolds is a contemporary strategy in drug discovery to enhance properties such as solubility, metabolic stability, and lipophilicity.[3] The oxetane ring, a four-membered cyclic ether, has emerged as a valuable moiety due to its ability to act as a polar, three-dimensional bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][3] this compound, featuring a secondary amine directly attached to an oxetane ring, is a building block of significant interest for the synthesis of novel pharmaceutical candidates. The presence of the oxetane can influence the basicity of the adjacent amine, a critical parameter for drug-receptor interactions and pharmacokinetic profiles.[2]

While the oxetane motif can offer desirable physicochemical properties, its inherent ring strain may also introduce chemical liabilities.[4] The stability of the oxetane ring is highly dependent on its substitution pattern and the surrounding chemical environment.[1][2] This guide, therefore, addresses the dual nature of this molecule: its potential in drug discovery and the requisite caution in its handling due to the combined reactivity of the amine and the strained ether.

Hazard Identification and Inferred Risk Profile

The Amine Moiety: A Primary Source of Hazard

Amines, as a class of organic compounds, present a range of health and safety concerns.[5] It is prudent to assume that this compound may exhibit similar hazards:

-

Corrosivity and Irritation: Amines are often corrosive and can cause severe irritation to the skin, eyes, and respiratory tract. Direct contact should be strictly avoided.

-

Toxicity: Depending on the specific structure, amines can be toxic if ingested, inhaled, or absorbed through the skin.[6] The toxicological properties of this specific compound are unknown, warranting a cautious approach.

-

Flammability: While not explicitly known for this compound, many low-molecular-weight amines are flammable.

The Oxetane Ring: Potential for Instability

The four-membered oxetane ring possesses significant ring strain, making it susceptible to ring-opening reactions, particularly under certain conditions.[4][7]

-

Acid Sensitivity: The oxetane ring can be unstable and prone to ring-opening in the presence of strong acids or Lewis acids.[1][4] This reactivity must be considered during handling and in planning chemical reactions.

-

Thermal Stability: High temperatures can also promote the degradation of the oxetane ring.[1]

-

Substitution Pattern and Stability: Studies have shown that 3-substituted oxetanes, such as the one in this compound, generally exhibit greater stability compared to other substitution patterns.[1][2] However, this does not eliminate the potential for reactivity.

Summary of Inferred Hazards

The following table summarizes the potential hazards and the recommended level of caution.

| Hazard Category | Inferred Risk for this compound | Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Warning/Danger) - Assumed | Based on general toxicity of amine compounds.[6] |

| Skin Corrosion/Irritation | Category 1B or 1C (Danger) - Assumed | Secondary amines are often corrosive to skin. |

| Serious Eye Damage/Eye Irritation | Category 1 (Danger) - Assumed | High potential for severe eye damage from amine compounds. |

| Respiratory Sensitization | Possible | Some amines are known sensitizers. |

| Specific Target Organ Toxicity (Single Exposure) | Possible (Respiratory tract irritation) | Inhalation of amine vapors can cause respiratory irritation. |

| Chemical Reactivity | Reactive under specific conditions | Oxetane ring is sensitive to strong acids and high temperatures.[1] |

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent set of handling procedures and a comprehensive selection of PPE are mandatory.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure through all potential routes.

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.

-

Hand Protection: Use of chemically resistant gloves is mandatory. Nitrile gloves may offer initial protection, but for prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always consult the glove manufacturer's compatibility charts.

-

Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a properly fitted respirator with an organic vapor cartridge may be necessary.[5]

General Handling Practices

-

Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[8]

-

Assume Toxicity: Treat this compound as a toxic substance due to the lack of specific toxicological data.[8]

-

Work with Minimal Quantities: Whenever possible, work with the smallest practical quantities of the material.

-

Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

Storage Conditions

-

Cool and Dry: Store in a cool, dry, and well-ventilated area.[5][9]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric components.

-

Light Protection: Store in a tightly sealed, light-resistant container to prevent photochemical degradation.

Incompatible Materials

-

Strong Acids and Oxidizing Agents: Keep away from strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents due to the potential for vigorous reactions with the amine group and the acid-catalyzed ring-opening of the oxetane.[5]

-

Heat Sources: Store away from sources of heat, sparks, and open flames.

Emergency Procedures

A clear and practiced emergency response plan is essential when working with hazardous chemicals.[9]

Spills and Leaks

-

Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed container for proper disposal.

-

Large Spills: Evacuate the area immediately. Contact the institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without appropriate training and equipment.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Workflows and Visualizations

Risk Assessment Workflow for Novel Reagents

The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with a novel or poorly characterized chemical like this compound.

Caption: Risk assessment workflow for novel chemical compounds.

Conclusion

This compound is a valuable building block in modern drug discovery, offering the potential to fine-tune the properties of lead compounds. However, its dual functionality as a secondary amine and a strained oxetane necessitates a cautious and well-informed approach to its handling and storage. In the absence of specific safety data, a conservative risk assessment based on the known hazards of analogous structures is paramount. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely harness the potential of this promising molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. diplomatacomercial.com [diplomatacomercial.com]

Methodological & Application

Experimental protocol for using "N-methyl-1-(oxetan-3-yl)methanamine" in synthesis

Application Notes & Protocols: N-methyl-1-(oxetan-3-yl)methanamine

A Guide for the Synthetic Chemist in Drug Discovery

Introduction: The Strategic Value of the Oxetane Motif

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. This compound has emerged as a highly valuable secondary amine building block, primarily due to the presence of the 3-substituted oxetane ring. This small, strained, polar heterocycle is not merely a molecular scaffold; it is a strategic tool for property modulation.

The oxetane moiety often serves as a "bioisostere" for less desirable groups, such as gem-dimethyl or carbonyl functionalities. Its incorporation into a lead compound can lead to significant improvements in key drug-like properties, including:

-

Enhanced Aqueous Solubility: The polar ether linkage of the oxetane ring can improve solubility, a critical factor for oral bioavailability.

-

Reduced Metabolic Lability: The strained ring system can block sites of metabolic oxidation that might otherwise be susceptible to cytochrome P450 enzymes.

-

Improved Permeability and Reduced Lipophilicity: Compared to a gem-dimethyl group, the oxetane can lower the lipophilicity (logP) of a molecule, which can positively impact its pharmacokinetic profile.

This guide provides field-tested, detailed protocols for the application of this compound in two of the most fundamental transformations in drug synthesis: amide bond formation and reductive amination. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Physicochemical & Safety Profile

Prior to use, it is essential to be familiar with the properties and handling requirements of the reagent.

| Property | Value | Source |

| CAS Number | 1408076-16-3 | [1][2][3][4][5] |

| Molecular Formula | C₅H₁₁NO | [2][4] |

| Molecular Weight | 101.15 g/mol | [2][4] |

| Appearance | Liquid | [4] |

| Purity | Typically ≥95% - 99% | [2][5] |

Safety & Handling:

-

Hazard Classification: Acute Toxicity, Oral (Category 3).[6]

-

Signal Word: Danger.[6]

-

Hazard Statements: H301 (Toxic if swallowed).[6]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Core Application: Amide Bond Formation

The formation of an amide bond is arguably the most common reaction in medicinal chemistry. Coupling this compound with a carboxylic acid yields a stable tertiary amide, providing a robust linker to connect the oxetane-containing fragment to other parts of a molecule.

Workflow: Carbodiimide-Mediated Amide Coupling

The following diagram illustrates the general workflow for coupling a carboxylic acid with this compound using a carbodiimide activator.

Caption: General workflow for a typical amide coupling reaction.

Protocol 3.1: Amide Coupling via EDC/HOBt Activation

This protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxylic acid activation, with hydroxybenzotriazole (HOBt) as an additive to improve efficiency and minimize side reactions.[7][8]

Principle of Causality: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the amine. However, the O-acylisourea can also rearrange to an unreactive N-acylurea byproduct. HOBt is included to trap the O-acylisourea, forming an HOBt-active ester. This new intermediate is less prone to side reactions and racemization, reacting cleanly with the amine to form the desired amide bond. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt of EDC and the carboxylic acid, ensuring the secondary amine remains in its free, nucleophilic state.[8]

Materials:

-

Carboxylic acid of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

-

Amine & Additive Addition: Add this compound (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

-

Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the internal temperature reaches 0 °C. This cooling step moderates the initial exothermic reaction upon EDC addition.

-

Activation: Add EDC (1.2 eq) to the cooled reaction mixture in one portion.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted HOBt and the carboxylic acid, while the brine wash removes residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure tertiary amide product.

Core Application: Reductive Amination

Reductive amination is a powerful and controlled method for forming carbon-nitrogen bonds, converting aldehydes or ketones into more complex amines.[9] For a secondary amine like this compound, this reaction produces a tertiary amine. It is vastly superior to direct alkylation with alkyl halides, which often suffers from poor control and leads to the formation of undesired quaternary ammonium salts.[9]

Mechanism & Workflow: One-Pot Iminium Formation and Reduction

The process occurs in a single pot. First, the secondary amine reacts with a carbonyl compound (aldehyde or ketone) in the presence of a mild acid catalyst to form a transient, electrophilic iminium ion. A mild, selective reducing agent, present in the same pot, then reduces this iminium ion to the final tertiary amine product.